molecular formula C17H27N3O3 B2771770 1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one CAS No. 2094119-85-2

1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one

Cat. No.: B2771770
CAS No.: 2094119-85-2
M. Wt: 321.421
InChI Key: BNUAEYRCFZGPNC-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a piperazine ring, and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is often introduced via nucleophilic substitution reactions involving appropriate amine precursors.

    Piperidinone Formation: The piperidinone moiety can be synthesized through the cyclization of a suitable keto-amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxan-4-yl)piperidin-2-one: Lacks the piperazine and prop-2-enoyl groups.

    3-[4-(Prop-2-enoyl)piperazin-1-yl]piperidin-2-one: Lacks the oxane ring.

    1-(Oxan-4-yl)-3-piperidin-2-one: Lacks the piperazine ring.

Uniqueness

1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one is unique due to its combination of an oxane ring, a piperazine ring, and a piperidinone moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(4-prop-2-enoylpiperazin-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-2-16(21)19-10-8-18(9-11-19)15-4-3-7-20(17(15)22)14-5-12-23-13-6-14/h2,14-15H,1,3-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUAEYRCFZGPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2CCCN(C2=O)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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